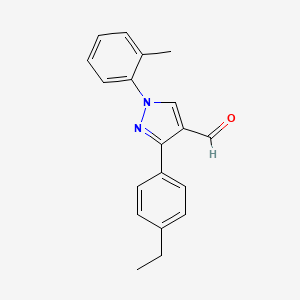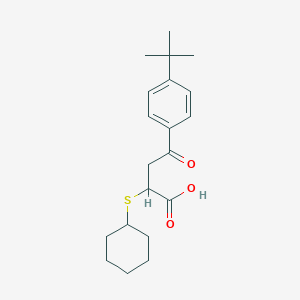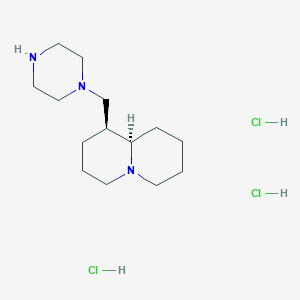
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
カタログ番号 B2882335
CAS番号:
956763-48-7
分子量: 290.366
InChIキー: NATNHMPRMYVVAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research for its unique properties and potential applications. In
科学的研究の応用
Antimicrobial and Antioxidant Applications
- Antimicrobial Agents: New series of pyrazole derivatives have demonstrated potential as antimicrobial agents. For example, the synthesis of compounds involving pyrazole-carbaldehyde structures has shown broad-spectrum antimicrobial activities, particularly against bacterial and fungal strains. Such compounds can be considered as good inhibitors of bacterial enzymes, as supported by in silico molecular docking studies (Bhat et al., 2016).
- Antioxidant Properties: Some synthesized pyrazole derivatives also display moderate to good antioxidant activities. This suggests their potential use in combating oxidative stress-related disorders (Bhat et al., 2016).
Chemical Synthesis and Characterization
- Chitosan Schiff Bases: Pyrazole derivatives have been used to form Schiff bases with chitosan. These bases exhibit significant antimicrobial activity and are characterized by various analytical methods including spectral analysis and thermogravimetric analysis (Hamed et al., 2020).
- Nonlinear Optical Properties: Pyrazole-based derivatives have been studied for their nonlinear optical properties. The synthesis of such compounds involves a detailed characterization process, including spectroscopic analysis, which reveals their potential in optical applications (Lanke & Sekar, 2016).
Biological Investigations
- Antimicrobial and Antioxidant Studies: The synthesis of pyrazole fused pyrans, characterized by spectroscopic methods, demonstrates in vitro antimicrobial and antioxidant activities. This includes efficacy against different bacterial and fungal strains, as well as free radical scavenging abilities (Gurunanjappa et al., 2016).
- Anti-inflammatory and Analgesic Activities: Synthesis of pyrazole analogues has been explored for their potential anticonvulsant and analgesic activities. The compounds synthesized using the Knoevenagel condensation reaction showed promising results in in vivo tests for these properties (Viveka et al., 2015).
特性
IUPAC Name |
3-(4-ethylphenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-15-8-10-16(11-9-15)19-17(13-22)12-21(20-19)18-7-5-4-6-14(18)2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNHMPRMYVVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(5-cyano-1H-indol-1-yl)acetamide
1878282-68-8

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)


![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)


![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)